molecular formula C18H21NO2 B495757 N-[3-(3-phenylpropoxy)phenyl]propanamide

N-[3-(3-phenylpropoxy)phenyl]propanamide

Cat. No.: B495757
M. Wt: 283.4g/mol
InChI Key: JWKMDBPWTMKDJB-UHFFFAOYSA-N
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Description

N-[3-(3-Phenylpropoxy)phenyl]propanamide is a propanamide derivative characterized by a phenylpropoxy substituent at the 3-position of the phenyl ring. The 3-phenylpropoxy group introduces lipophilic bulk, which may enhance membrane permeability or target binding compared to simpler alkoxy substituents .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

N-[3-(3-phenylpropoxy)phenyl]propanamide

InChI

InChI=1S/C18H21NO2/c1-2-18(20)19-16-11-6-12-17(14-16)21-13-7-10-15-8-4-3-5-9-15/h3-6,8-9,11-12,14H,2,7,10,13H2,1H3,(H,19,20)

InChI Key

JWKMDBPWTMKDJB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OCCCC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between N-[3-(3-phenylpropoxy)phenyl]propanamide and related propanamide derivatives from the evidence:

Compound Substituents Synthesis Yield Key NMR Data (δ, ppm) Biological Activity Reference
This compound (Target) 3-(3-Phenylpropoxy)phenyl Not reported Not available Inferred from analogs (e.g., enzyme inhibition)
3-(Methyl(4-(2,4,4-trimethylpentan-2-yl)phenyl)amino)-N-(3-(trifluoromethoxy)phenyl)propanamide (57a) Methylamino, trifluoromethoxy, 2,4,4-trimethylpentan-2-yl 55.3% $^1$H NMR: δ 8.53 (s, 1H), 2.92 (s, 3H); $^{19}$F NMR: δ -57.77 MDH inhibitor (tumor microenvironment)
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide 1,2,4-Oxadiazole, trifluoromethylphenyl, 2,3-dimethylphenyl Not reported $^1$H NMR: δ 7.59 (s, 1H), 1.13 (d, J = 6.6 Hz, 6H) Not reported
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide Phenylsulfanyl, piperidin-1-ylsulfonyl Not reported Not available Potential enzyme inhibitor (sulfonamide)
Z1456467176 (N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride) Sulfamoyl, trifluoromethylphenyl, aminoethyl Not reported HRMS purity > 90% P2X7R antagonist (virtual screening)
Bicalutamide (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide) Cyano, trifluoromethyl, fluorophenylsulfonyl, hydroxy Purified via ethyl acetate XRDP pattern (crystalline form) Anti-androgenic activity

Structural and Functional Insights

  • Lipophilicity and Substituent Effects : The 3-phenylpropoxy group in the target compound likely increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy in ). This may enhance blood-brain barrier penetration, as seen in dopamine D2 antagonists .
  • Bioactivity Trends : Compounds with trifluoromethyl or sulfonamide groups (e.g., 57a, Bicalutamide) exhibit marked enzyme inhibitory or receptor antagonism activity, suggesting that electron-withdrawing substituents enhance target binding .
  • Synthetic Complexity : The target compound’s phenylpropoxy chain may require multi-step synthesis, similar to the reductive amination procedures used for 57a–c (55–38% yields) .

Physicochemical Properties

  • Melting Points : Analogs like 57a (101–103°C) and Bicalutamide (crystalline form) demonstrate that bulky substituents elevate melting points, likely due to increased crystallinity .
  • NMR Shifts : The trifluoromethoxy group in 57a produces a distinct $^{19}$F NMR signal (δ -57.77), whereas sulfonamide protons in compounds show downfield shifts (~10 ppm in $^1$H NMR) .

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